molecular formula C11H10ClFO2 B15321455 1-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid CAS No. 1260798-68-2

1-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B15321455
CAS No.: 1260798-68-2
M. Wt: 228.65 g/mol
InChI Key: NTMSIWRMNUANHT-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring substituted with a chloro and a fluoro group on the phenyl ring, and a carboxylic acid group attached to the cyclobutane ring. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Coupling: One common synthetic route involves the use of boronic acids and organoboron reagents. The reaction typically proceeds under mild conditions and is tolerant to various functional groups.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution product

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols or amines

  • Substitution: Formation of various substituted phenyl derivatives

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.

  • Biology: It can be employed in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological targets.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the fluorine atom.

  • 1-(2-Fluorophenyl)cyclobutane-1-carboxylic acid: Similar structure but lacks the chlorine atom.

  • 1-(4-Chloro-2-methylphenyl)cyclobutane-1-carboxylic acid: Similar structure but has a methyl group instead of a fluorine atom.

Uniqueness: 1-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

1260798-68-2

Molecular Formula

C11H10ClFO2

Molecular Weight

228.65 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10ClFO2/c12-7-2-3-8(9(13)6-7)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15)

InChI Key

NTMSIWRMNUANHT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)Cl)F)C(=O)O

Origin of Product

United States

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